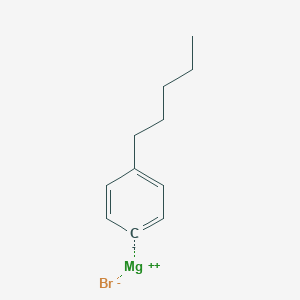

4-N-戊基苯基溴化镁

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related alkylmagnesium species can be understood by examining the crystal and molecular structure of polymeric [(dineopentylmagnesium)2 · (neopentylmagnesium bromide)2]n, which is an unsolvated alkylmagnesium species. This compound consists of a polymeric chain involving an alternating pattern of two Np2Mg and two NpMgBr fragments connected by bridging neopentyl and bromide groups, in which all Mg atoms are tetracoordinate, suggesting a similar synthetic approach could be applied to 4-N-Pentylphenylmagnesium bromide (Markies et al., 1989).

Molecular Structure Analysis

The molecular structure of related Grignard reagents, such as phenylmagnesium bromides with intramolecularly coordinating substituents, highlights the induction of higher coordination states in these compounds through intramolecular coordination. This characteristic could be anticipated in the structure of 4-N-Pentylphenylmagnesium bromide, where the pentyl group may influence the coordination geometry around the magnesium atom (Markies et al., 1991).

Chemical Reactions and Properties

Arylmagnesium bromides are known to undergo various chemical reactions, including asymmetric coupling with allylic esters, showcasing their utility in forming carbon-carbon bonds with high chemical and optical yields. This behavior suggests that 4-N-Pentylphenylmagnesium bromide could be employed in similar asymmetric synthetic routes, providing access to stereodefined alkenes (Hiyama & Wakasa, 1985).

Physical Properties Analysis

The physical properties of Grignard reagents, such as solubility and reactivity, are significantly influenced by their molecular structure. For instance, the unsolvated nature of certain polymeric alkylmagnesium species affects their solubility and, consequently, their reactivity in different solvents. The polymeric nature of these compounds, as seen in dineopentylmagnesium and neopentylmagnesium bromide complexes, suggests that 4-N-Pentylphenylmagnesium bromide may also display unique solubility and reactivity profiles relevant to its physical properties (Markies et al., 1989).

科学研究应用

烃类和二基的合成

像 4-N-戊基苯基溴化镁这样的化合物的一个重要应用是在烃类的合成中。这个过程涉及将二羧酸酯转化为二醇,然后与苯基镁卤化物反应得到烃类。苯基锂比苯基镁卤化物具有更高的产率,被用作起始原料。这种方法对于理解当相邻碳原子上的苯基团积累削弱 C-C 键时,环应变如何作用于环,从而使二自由基或二基的形成具有倾向性至关重要 (Wittig, 1980)。

合成中的分解和副产物

在使用五氟苯基溴化镁(4-N-戊基苯基溴化镁的近亲)合成化合物时,研究人员观察到了各种副反应。这些反应包括通过亲核取代发生的氟化锂的分子间损失和分子内损失,随后是无机盐或有机金属化合物的添加。该研究有助于理解在化学合成中使用有机镁试剂所涉及的复杂性 (Lin & Miller, 1977)。

液晶化合物的合成新方法

该化合物已用于合成液晶化合物。4-烷基苯基溴化镁与取代的 N-乙氧羰基吡啶鎓氯化物的反应产生区域选择性的 1,2-二氢吡啶中间体,这对液晶技术至关重要。该合成在吡啶环上表现出很高的 α-区域选择性,这对于开发新型液晶材料至关重要 (Chia, Shen, & Lin, 2001)。

对 N-酰基恶唑烷酮的共轭加成

4-N-戊基苯基溴化镁与乙烯基溴化镁类似,对路易斯酸促进的共轭加成有影响。已证明与手性 α,β-不饱和 N-酰基恶唑烷酮的这些反应会产生对映体纯的 β-支化酸衍生物。该过程在立体化学控制和生物活性化合物合成中具有重要意义 (Han & Hruby, 1997)。

有机合成中的不对称偶联

芳基溴化镁(如 4-N-戊基苯基溴化镁)在催化剂存在下与烯丙基酯反应,产生特定产物的高化学和光学收率。该方法用于不对称合成,这对于制药和农用化学工业中的手性分子生产至关重要 (Hiyama & Wakasa, 1985)。

安全和危害

未来方向

属性

IUPAC Name |

magnesium;pentylbenzene;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15.BrH.Mg/c1-2-3-5-8-11-9-6-4-7-10-11;;/h6-7,9-10H,2-3,5,8H2,1H3;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVHHMHQMKQCKHW-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=[C-]C=C1.[Mg+2].[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrMg |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-N-Pentylphenylmagnesium bromide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R,4R,6S)-4-[tert-butyl(dimethyl)silyl]oxy-6-methyl-3-(2-oxopropyl)oxan-2-one](/img/structure/B45501.png)